Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate
Description
Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate is a brominated spirocyclic xanthene derivative with a carboxylate group. Its structure features:
- A spiro junction between benzofuran and xanthene cores.
- Four bromine atoms at the 2',4',5',7' positions, enhancing electron-withdrawing effects and steric bulk.
- Disodium salt and hydron (H⁺) counterions, improving aqueous solubility.
- Dioxido groups (3',6') and a carboxylate at position 5, enabling conjugation and ionic interactions.
This compound is likely used in fluorescence applications or as a reactive intermediate due to its structural similarity to fluorescein derivatives .
Properties
Molecular Formula |
C21H6Br4Na2O7 |
|---|---|
Molecular Weight |
735.9 g/mol |
IUPAC Name |
disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C21H8Br4O7.2Na/c22-11-4-9-17(13(24)15(11)26)31-18-10(5-12(23)16(27)14(18)25)21(9)8-3-6(19(28)29)1-2-7(8)20(30)32-21;;/h1-5,26-27H,(H,28,29);;/q;2*+1/p-2 |
InChI Key |
ZUEFCSMDZPPLTE-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C1=CC2=C(C=C1C(=O)[O-])C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)[O-])Br)Br)[O-])Br)OC2=O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The preparation of Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate involves the reaction of resorcinol and tetrachlorophthalic anhydride to form tetrachlorofluorescein, which is then brominated . This synthetic route is typically carried out under controlled conditions to ensure the purity and quality of the final product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Disodium;hydron;2’,4’,5’,7’-tetrabromo-3’,6’-dioxido-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate involves its ability to absorb and reflect light, giving it its characteristic color. The molecular targets and pathways involved include interactions with cellular structures during staining procedures and its role as a pH indicator in chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Groups
The following table highlights key structural differences and similarities among related compounds:
*Estimated based on similar structures.
Key Structural and Functional Insights
Bromination vs. Other Halogenation
- The tetrabromo substitution in the target compound increases molecular weight and electron-withdrawing effects compared to fluorescein derivatives with hydroxyl (e.g., ) or fluorine (e.g., ) substituents. Bromine’s bulk may reduce aggregation but also lower fluorescence quantum yield compared to lighter halogens .
- Tetraiodo derivatives (e.g., ) exhibit even greater heavy-atom effects, often used in fluorescence quenching or X-ray contrast agents.
Ionic vs. Ester Forms
- The disodium carboxylate in the target enhances water solubility , critical for biological applications. In contrast, esterified analogs (e.g., ) require hydrolysis for activation, limiting immediate utility in aqueous environments.
Reactive Handles
Spectral and Physicochemical Properties
- Fluorescence : Bromination typically red-shifts absorption/emission wavelengths but may quench fluorescence due to spin-orbit coupling. The target compound’s emission profile likely differs from hydroxylated (e.g., ) or fluorinated (e.g., ) analogs.
- Solubility: The disodium salt form outperforms esterified or non-ionic derivatives in aqueous media, though acetylated forms (e.g., ) improve cell membrane permeability.
Biological Activity
Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate is a complex organic compound with significant potential in biological applications. This article reviews its biological activities, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique spiro structure that combines elements of benzofuran and xanthene, contributing to its diverse biological activities. Its tetrabromo substitution enhances its reactivity and potential interactions with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those structurally related to our compound. For instance:
- Mechanism of Action : A study demonstrated that benzofuran derivatives can inhibit tubulin polymerization, a crucial process in cancer cell division. The compound's structural similarities to colchicine suggest it may interact with the β-tubulin subunit, potentially leading to apoptosis in cancer cells .
- Case Study : In vitro assays revealed that certain benzofuran derivatives exhibited significant antiproliferative activity against various cancer cell lines. For example, compounds with specific substitutions showed up to 10 times greater potency compared to unsubstituted analogs .
2. Antimicrobial Activity
Benzofuran derivatives have also been noted for their antimicrobial properties:
- Research Findings : A review indicated that these compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
- Case Study : One study evaluated the antibacterial efficacy of a related benzofuran derivative against Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
3. Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, this compound may possess other pharmacological activities:
- Antioxidant Properties : Some derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cellular models .
- Neuroprotective Effects : Preliminary studies suggest that certain benzofuran derivatives may provide neuroprotective benefits in models of neurodegenerative diseases by modulating inflammatory responses .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
